molecular formula C9H13ClN2 B580514 3-(Pyrrolidin-3-yl)pyridine hydrochloride CAS No. 1373253-17-8

3-(Pyrrolidin-3-yl)pyridine hydrochloride

Cat. No. B580514
CAS RN: 1373253-17-8
M. Wt: 184.667
InChI Key: PIEFWEDYWCFKTF-UHFFFAOYSA-N
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Description

“3-(Pyrrolidin-3-yl)pyridine hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The pyrrolidine ring is attached to a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The hydrochloride indicates that the compound is a salt with a chloride ion .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, often involves ring cleavage methodology reactions . This process involves the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring attached to a pyridine ring . The exact mass of the compound is 148.100048391 g/mol . The compound has a molecular formula of C9H12N2 .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “this compound”, can be used in Pd-catalyzed Suzuki-Miyuara cross-coupling reactions . The fluorosulfate functionality was shown by Sharpless and coworkers to have distinct reactivity in comparison to other functional groups used in Suzuki-Miyuara reactions, such as bromides, chlorides, and triflates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 148.20 g/mol, an XLogP3 of 0.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .

Scientific Research Applications

Synthesis and Chemical Properties

3-(Pyrrolidin-1-yl)piperidine, a structurally similar compound, is recognized for its significance in medicinal chemistry. The synthesis of this compound is notably complex, traditionally involving a multi-stage process. A new synthesis method based on exhaustive catalytic hydrogenation of pyrrolylpyridine has been proposed, potentially simplifying the production process and making it more viable for large quantities (Smaliy et al., 2011).

Catalytic Applications

The compound 4-(Pyrrolidin-1-yl)pyridine, closely related to the compound , was used in deconjugative esterification processes. It catalyzed the deconjugative esterification of 2-cyclohexylideneacetic acids, demonstrating the compound's potential in facilitating complex organic reactions (Sano et al., 2006).

Complex Molecule Synthesis

3-Ylidene-1-pyrrolines, similar in structure to the target compound, are noted for their unique combination of reactive sites. These characteristics make them suitable precursors for various pyrrolidine derivatives and complex polyheterocyclic molecules. This highlights the potential utility of 3-(Pyrrolidin-3-yl)pyridine hydrochloride in synthesizing intricate chemical structures (Gazizov et al., 2020).

Future Directions

Pyrrolidine derivatives, including “3-(Pyrrolidin-3-yl)pyridine hydrochloride”, have sparked the interest of researchers to create novel synthetic molecules with minimal side effects and drawbacks . They are being studied for their potential as antibacterial agents . The development of new pyrrolidine compounds with different biological profiles is a promising area of future research .

properties

IUPAC Name

3-pyrrolidin-3-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;/h1-2,4,6,9,11H,3,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEFWEDYWCFKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719247
Record name 3-(Pyrrolidin-3-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1373253-17-8
Record name 3-(Pyrrolidin-3-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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